molecular formula C5H11NO2S B1450311 2-(1,1-dioxothietan-3-yl)ethanamine CAS No. 1352242-98-8

2-(1,1-dioxothietan-3-yl)ethanamine

Cat. No.: B1450311
CAS No.: 1352242-98-8
M. Wt: 149.21 g/mol
InChI Key: WUZLHCPAXJNLGF-UHFFFAOYSA-N
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Description

2-(1,1-dioxothietan-3-yl)ethanamine is a chemical compound with the molecular formula C5H11NO2S and a molecular weight of 149.21 g/mol . This compound is characterized by a thietane ring, which is a four-membered ring containing sulfur, and an aminoethyl group attached to the ring. The presence of the 1,1-dioxide group indicates that the sulfur atom in the thietane ring is bonded to two oxygen atoms, forming a sulfone.

Preparation Methods

The synthesis of 2-(1,1-dioxothietan-3-yl)ethanamine can be achieved through various synthetic routes. One common method involves the reaction of 3-chlorothietane 1,1-dioxide with ethylenediamine under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-(1,1-dioxothietan-3-yl)ethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used . Common reagents for oxidation include hydrogen peroxide and peracids. Reduction reactions can convert the sulfone group back to a sulfide, using reagents such as lithium aluminum hydride. Substitution reactions often involve the aminoethyl group, where nucleophiles can replace the amino group under suitable conditions . Major products formed from these reactions include sulfoxides, sulfides, and substituted thietane derivatives .

Properties

IUPAC Name

2-(1,1-dioxothietan-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c6-2-1-5-3-9(7,8)4-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZLHCPAXJNLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298864
Record name 3-Thietaneethanamine, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352242-98-8
Record name 3-Thietaneethanamine, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352242-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thietaneethanamine, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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